molecular formula C14H23N5O3S2 B2984178 N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105200-11-0

N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2984178
CAS No.: 1105200-11-0
M. Wt: 373.49
InChI Key: SSGWXAROHHFBHB-UHFFFAOYSA-N
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Description

N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by:

  • Core structure: A 1,3,4-thiadiazole ring.
  • Substituents: At position 5: A piperazin-1-yl group substituted with a 2-methoxyacetyl moiety. At position 2: A thioether linkage to an N-isopropyl acetamide group.

Properties

IUPAC Name

2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S2/c1-10(2)15-11(20)9-23-14-17-16-13(24-14)19-6-4-18(5-7-19)12(21)8-22-3/h10H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGWXAROHHFBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This can be done by reacting the thiadiazole intermediate with a suitable piperazine derivative, such as 2-methoxyacetyl piperazine, under basic conditions.

    Attachment of the Acetamide Group: Finally, the acetamide group is introduced by reacting the intermediate with isopropylamine and acetic anhydride under controlled conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the methoxyacetyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a drug candidate.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for the development of new chemical entities.

    Industrial Applications: It may be used in the development of new materials or as a component in chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methoxyacetyl-piperazine group distinguishes it from analogs with aromatic (e.g., 4g ) or alkylthio (e.g., 5j ) substituents. This moiety may enhance solubility or target selectivity due to the polar methoxy group.
  • Unlike flufenacet , which has a trifluoromethyl group for herbicidal activity, the target lacks strongly electron-withdrawing groups, suggesting divergent applications.

Physicochemical Properties

Table 2: Melting Points and Spectral Data
Compound Name / ID Melting Point (°C) IR/NMR Features References
Target Compound Not reported Expected peaks: NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), methoxy (~2850 cm⁻¹)
5j 138–140 NH (3320 cm⁻¹), C=O (1685 cm⁻¹), aromatic C-H (3030 cm⁻¹)
4g 203–205 NH (3280 cm⁻¹), C=O (1690 cm⁻¹), fluorophenyl C-F (1250 cm⁻¹)
4y Not reported Thioether S-C (650 cm⁻¹), aromatic C-H (3050 cm⁻¹)

Key Observations :

  • The methoxyacetyl group in the target would produce distinct ¹H NMR signals (e.g., methoxy protons at ~3.3 ppm, acetyl CH3 at ~2.1 ppm) .
Table 3: Reported Bioactivities of Thiadiazole Analogs
Compound Name / ID Biological Activity IC50 / Efficacy References
Target Compound Hypothesized enzyme inhibition (O-GlcNAcase*) Not reported
4y Anticancer (MCF-7, A549) IC50 = 0.084 ± 0.020 mmol L⁻¹ (MCF-7)
4g Anticancer (unspecified targets) Moderate activity via aromatase inhibition
Egalognastat O-GlcNAcase inhibition Not reported (structural similarity to target)

Key Observations :

  • Compound 4y , with a thioacetamide-p-tolylamino structure, demonstrates potent cytotoxicity, highlighting the importance of thioether linkages in bioactivity.

Biological Activity

N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural features of this compound, particularly the presence of the thiadiazole ring and piperazine moiety, suggest potential pharmacological applications, including anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20N4O2S\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated various 1,3,4-thiadiazole derivatives against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One of the derivatives exhibited significant cytotoxic activity with IC50 values of 0.084 ± 0.020 mmol L1^{-1} against MCF-7 and 0.034 ± 0.008 mmol L1^{-1} against A549 cells . This suggests that compounds with similar structural features to this compound may also exhibit notable anticancer effects.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways. In a review discussing the biological activities of 1,3,4-thiadiazole derivatives, it was noted that these compounds exhibit significant antibacterial and antifungal activities against various strains . For example, some derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Case Studies

Case Study 1: Anticancer Evaluation

A recent investigation into the anticancer properties of thiadiazole derivatives revealed that modifications on the thiadiazole ring significantly enhance cytotoxicity. In this study, several compounds were synthesized and tested for their effects on MCF-7 cells. The results indicated that specific substitutions on the piperazine ring could lead to enhanced anticancer activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, various 1,3,4-thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The results demonstrated that certain compounds exhibited lower MIC values compared to standard antibiotics like ampicillin and fluconazole . This highlights the potential of thiadiazole-based compounds in developing new antimicrobial agents.

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